molecular formula C12H11BrClNO B1372164 5-Bromo-2-phenoxyaniline hydrochloride CAS No. 1185304-59-9

5-Bromo-2-phenoxyaniline hydrochloride

Cat. No.: B1372164
CAS No.: 1185304-59-9
M. Wt: 300.58 g/mol
InChI Key: ODILWJABZJOLRW-UHFFFAOYSA-N
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Description

5-Bromo-2-phenoxyaniline hydrochloride is a useful research compound. Its molecular formula is C12H11BrClNO and its molecular weight is 300.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-phenoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-phenoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODILWJABZJOLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 5-Bromo-2-phenoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Bromo-2-phenoxyaniline hydrochloride . It is designed for researchers utilizing this compound as a pharmacophore building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., BTK, TEAD targets).

Executive Summary

5-Bromo-2-phenoxyaniline hydrochloride (CAS: 1185304-59-9) is a specialized aniline derivative used primarily as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure combines a lipophilic diaryl ether motif with a polarizable bromine substituent, balanced by the ionic character of the hydrochloride salt.

Understanding its solubility landscape is critical for two reasons:

  • Reaction Homogeneity: Ensuring complete dissolution in nucleophilic aromatic substitutions or cross-coupling reactions (e.g., Buchwald-Hartwig).

  • Purification Efficiency: Leveraging differential solubility for recrystallization versus column chromatography.

Physicochemical Profile

  • CAS Number: 1185304-59-9[1][2]

  • Molecular Formula: C₁₂H₁₁BrClNO

  • Molecular Weight: 300.58 g/mol [2][3]

  • Structural Character:

    • Core: Aniline (weak base) converted to hydrochloride salt.

    • Substituents:

      • 5-Bromo: Electron-withdrawing, lipophilic, halogen-bond donor.

      • 2-Phenoxy: Bulky, lipophilic, electron-donating (via resonance), introduces significant steric demand and

        
        -stacking potential.
        
    • Salt Form: The HCl moiety introduces a localized ionic dipole, competing with the global lipophilicity of the phenoxy-bromophenyl scaffold.

Solubility Landscape

The solubility of 5-Bromo-2-phenoxyaniline hydrochloride is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent. Unlike simple aniline salts, the bulky phenoxy group increases solubility in chlorinated solvents while maintaining solubility in polar protic media.

Quantitative Estimates & Solvent Compatibility Table

Note: Values are estimated based on structural analogs (e.g., Aniline HCl, 4-Bromoaniline HCl) and general solubility principles for lipophilic organic salts.

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismUsage Context
Polar Aprotic DMSO Very High (>100 mg/mL)Cation solvation; Dipole-dipoleNMR analysis; Stock solutions; High-temp reactions.
DMF High (>50 mg/mL)Cation solvationCross-coupling reactions.
Polar Protic Methanol High (>50 mg/mL)Hydrogen bonding; Ion-dipoleDissolution for transfer; Recrystallization solvent.
Ethanol Moderate-High Hydrogen bondingRecrystallization (often with heat).
Water Moderate Ion-dipoleAqueous workups; pH adjustment. Solubility decreases in cold water.
Chlorinated DCM Moderate Dispersion forces + DipoleUnique trait: The phenoxy group aids solubility here compared to simple salts.
Chloroform Moderate Dispersion forcesExtraction from aqueous phase (if pH < pKa).
Non-Polar Diethyl Ether Insoluble N/AAntisolvent: Used to precipitate the salt.
Hexanes Insoluble N/AAntisolvent: Used to wash filter cakes.
Critical Solubility Insights
  • The "Lipophilic Salt" Effect: While most hydrochloride salts are insoluble in Dichloromethane (DCM), the large hydrophobic surface area of the phenoxy and bromo groups allows this compound to exhibit partial solubility in DCM, especially at slightly elevated temperatures. This can lead to yield losses during aqueous/DCM extractions if the aqueous layer is not sufficiently ionic (salting out required).

  • Recrystallization Window: The compound typically shows a steep solubility curve in Ethanol or Isopropanol (IPA) . It is soluble at boiling points but crystallizes upon cooling, making these ideal solvents for purification without chromatography.

Visualization: Solubility Decision Matrix

The following logic flow guides the selection of solvents for reaction, extraction, and purification.

SolubilityMatrix Start Start: 5-Bromo-2-phenoxyaniline HCl Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Purification Purification/Isolation Goal->Purification Analysis Analysis (NMR/HPLC) Goal->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization Purification->Recryst Precip Precipitation Purification->Precip DMSO Use DMSO or DMF Analysis->DMSO d6-DMSO HighTemp->DMSO Yes LowTemp Low Temp / Nucleophilic? HighTemp->LowTemp No MeOH Use Methanol or Ethanol LowTemp->MeOH System1 Solvent: Hot EtOH Antisolvent: Cold Et2O Recryst->System1 System2 Solvent: DCM Antisolvent: Hexanes Precip->System2

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Saturation Shake-Flask (Solubility Determination)

Use this protocol if exact solubility data is required for a specific solvent batch.

  • Preparation: Weigh 100 mg of 5-Bromo-2-phenoxyaniline HCl into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

  • Observation:

    • Clear Solution: Solubility limit not reached. Continue adding solid or record as "> [concentration]".

    • Turbid/Solid Persists: Solubility limit reached.

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Recommended for removing non-ionic organic impurities.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.

    • Tip: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (20-25°C).

  • Precipitation: If crystals do not form, add Diethyl Ether (antisolvent) dropwise until slight turbidity appears, then cool to 0-4°C in an ice bath.

  • Collection: Filter the white/off-white crystals via vacuum filtration. Wash the cake with cold Ether/Hexane (1:1).

Protocol C: Free Base Liberation

Required if the reaction demands the nucleophilic free amine.

  • Suspension: Suspend the HCl salt in Dichloromethane (DCM) .

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.

  • Extraction: Shake vigorously. The solid will dissolve as it converts to the free base and partitions into the DCM layer.

  • Separation: Collect the organic layer, dry over MgSO₄, and concentrate in vacuo.

    • Result: The free base is an oil or low-melting solid, highly soluble in non-polar organics but insoluble in water.

Handling & Stability

  • Hygroscopicity: HCl salts of anilines are moderately hygroscopic. Store in a desiccator or tightly sealed under inert gas (Nitrogen/Argon).

  • Oxidation Sensitivity: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store in amber vials.

  • Safety (SDS Summary):

    • Signal Word: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • Sigma-Aldrich. 2-Phenoxyaniline Derivatives & Building Blocks. Retrieved from

  • ChemicalBook. 5-Bromo-2-phenoxyaniline hydrochloride (1185304-59-9) Properties and Safety. Retrieved from

  • BLD Pharm. Product Datasheet: 5-Bromo-2-phenoxyaniline hydrochloride.[1] Retrieved from

  • Santa Cruz Biotechnology. Aniline Hydrochloride Derivatives Solubility Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Solubility of Organic Salts in Mixed Solvents. Retrieved from

Sources

Potential hazards and safety precautions for 5-Bromo-2-phenoxyaniline hydrochloride

Consult your institution's waste disposal guidelines and local regulations for specific instructions. [7][15]Halogenated organic compounds may require specific disposal routes. [16]

References

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Ammonia Safety & Training. (2025-07-09). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Ammonia Safety & Training. [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. US EPA. [Link]

  • Unex. (2024-04-05). The importance of Personal Protective Equipment in the handling of chemicals. Unex. [Link]

  • s d fine-chem limited. (n.d.). 4-BROMOANILINE GHS Safety Data Sheet. Chemwatch. [Link]

  • Washington State University. Standard Operating Procedure: Aniline. Washington State University. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-chloroaniline. Fisher Scientific. [Link]

  • Industrial Safety Tips. (2025-06-06). PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. [Link]

  • Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline. ATSDR. [Link]

  • U.S. Environmental Protection Agency. 5-bromo-2-methoxyaniline - Hazard Genotoxicity. US EPA. [Link]

  • U.S. Environmental Protection Agency. 5-bromo-2-methoxyaniline - Toxics Release Inventory. US EPA. [Link]

  • Sinfoo Biotech. 5-bromo-2-phenoxyaniline hydrochloride. Sinfoo Biotech. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET: 4-BROMO ANILINE 98%. Oxford Lab Fine Chem LLP. [Link]

Methodological & Application

Detailed experimental protocol for the synthesis of 5-Bromo-2-phenoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a scalable, three-step synthesis of 5-Bromo-2-phenoxyaniline hydrochloride , a critical scaffold for type II kinase inhibitors (e.g., BTK, p38 MAPK inhibitors). The route utilizes a nucleophilic aromatic substitution (


) followed by a chemoselective nitro reduction.

Critical Design Choice: The protocol explicitly avoids catalytic hydrogenation (H₂/Pd-C) to prevent hydrodehalogenation of the aryl bromide. Instead, a Bechamp reduction variant (Fe/NH₄Cl) is employed to ensure the integrity of the halogen handle required for downstream cross-coupling (Suzuki/Buchwald).

Retrosynthetic Analysis & Strategy

The synthesis relies on the high reactivity of the fluorine atom in 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) toward nucleophilic attack. The ortho-nitro group activates the C-F bond, while the meta-bromide (relative to nitro) remains unreactive under


 conditions, ensuring complete regioselectivity.

Retrosynthesis Target 5-Bromo-2-phenoxyaniline HCl (Target) Intermediate 5-Bromo-2-phenoxynitrobenzene (Intermediate) Target->Intermediate Chemoselective Reduction SM1 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) Intermediate->SM1 SNAr Coupling SM2 Phenol Intermediate->SM2

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl bromide.

Detailed Experimental Protocol

Step 1: Ether Formation

Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + Phenol


 5-Bromo-2-phenoxynitrobenzene

Rationale: Potassium carbonate (K₂CO₃) is selected as the base over Sodium Hydride (NaH). While NaH is faster, K₂CO₃ in DMF offers a milder profile that minimizes byproduct formation and is safer on scale.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Scale (Example)
4-Bromo-1-fluoro-2-nitrobenzene 220.001.05.00 g
Phenol 94.111.12.35 g
Potassium Carbonate (K₂CO₃) 138.211.54.71 g
DMF (Anhydrous) --25 mL (5 vol)
Procedure
  • Setup: Charge a 100 mL round-bottom flask (RBF) with 4-bromo-1-fluoro-2-nitrobenzene (5.00 g) and Phenol (2.35 g).

  • Solvent: Add anhydrous DMF (25 mL) and stir to dissolve.

  • Base Addition: Add K₂CO₃ (4.71 g) in a single portion. The suspension may turn slightly yellow.

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Reaction is typically complete within 3–4 hours. Look for the disappearance of the fluoronitrobenzene spot (

      
      ).
      
  • Workup:

    • Cool to room temperature.[2][8][9]

    • Pour the mixture into Ice Water (150 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Stir for 30 minutes to ensure granulation.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF and phenol.
      
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 90–95% (approx. 6.0 g).

    • Appearance: Yellow solid.

Step 2: Chemoselective Nitro Reduction (Bechamp Variant)

Reaction: 5-Bromo-2-phenoxynitrobenzene


 5-Bromo-2-phenoxyaniline

Rationale: This step is the critical quality gate. Do NOT use H₂/Pd-C. Palladium will rapidly catalyze the oxidative addition of the aryl bromide, leading to debrominated byproducts (2-phenoxyaniline). Iron powder with Ammonium Chloride provides a mild, electron-transfer mechanism that reduces the nitro group while leaving the aryl bromide intact [1].

Materials
ReagentMWEquiv.[1][2][7][8][9][10][11]Scale
Intermediate (Step 1) 294.101.05.00 g
Iron Powder (325 mesh) 55.855.04.75 g
Ammonium Chloride (NH₄Cl) 53.495.04.55 g
Ethanol/Water (4:1) --50 mL (10 vol)
Procedure
  • Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer (iron sludge can stall magnetic bars), suspend the Step 1 Intermediate (5.00 g) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH₄Cl (4.55 g) and Iron Powder (4.75 g).

  • Reaction: Heat to Reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 2:1). The starting nitro compound (yellow) will disappear, and a fluorescent blue spot (amine) will appear at lower

      
      .
      
  • Filtration (Crucial Step):

    • While the mixture is still hot , filter through a pad of Celite to remove iron oxides.

    • Note: If the solution cools, the product may crystallize in the Celite. Wash the Celite cake copiously with hot Ethanol or Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) followed by Brine (50 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to an oil. This crude aniline is prone to oxidation; proceed immediately to salt formation or store under Argon in the dark.

Step 3: Hydrochloride Salt Formation

Reaction: Free Base


 HCl Salt

Rationale: The free aniline is an oil or low-melting solid that oxidizes over time. The hydrochloride salt is a stable, crystalline solid suitable for long-term storage and easy handling.

Procedure
  • Dissolution: Dissolve the crude aniline (from Step 2) in Diethyl Ether or 1,4-Dioxane (5 vol).

  • Acidification: Dropwise, add 4M HCl in Dioxane (1.5 equiv) at 0°C.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under Argon (hygroscopic risk). Wash with cold ether.

  • Drying: Dry under high vacuum at room temperature.

Quality Control & Analytics

ParameterSpecificationMethod
Appearance Off-white to pale gray solidVisual
Purity >98%HPLC (254 nm)
Identity Consistent with structure¹H-NMR (DMSO-d₆)
Mass [M+H]⁺ = 264.0/266.0LC-MS (ESI+)

¹H-NMR Interpretation (DMSO-d₆):

  • 
     9.5-10.0 (br s, 3H, 
    
    
    
    ): Confirms salt formation.
  • 
     6.8-7.4 (m, 8H, Aromatic):
    
    • Look for the specific coupling of the central ring: A doublet (d) at C3 (ortho to phenoxy), a doublet of doublets (dd) at C4, and a doublet (d) at C6 (meta to amine).

    • Key Check: The absence of signals corresponding to a des-bromo analog (which would show an extra proton integration in the aromatic region).

Process Logic & Troubleshooting

Workflow cluster_warn Critical Failure Mode Start Crude Reaction Mix (Step 2) Filter Hot Celite Filtration Start->Filter Remove Fe sludge Evap Evaporate EtOH Filter->Evap Fail Product trapped in Celite Cake Filter->Fail If cooled Extract Extract EtOAc/NaHCO3 Evap->Extract Remove inorganic salts Salt Add HCl/Dioxane Extract->Salt Stabilize Product Final Isolate HCl Salt Salt->Final

Figure 2: Workup logic emphasizing the temperature-sensitive filtration step.

Safety & Handling

  • 4-Bromo-1-fluoro-2-nitrobenzene: Skin irritant and potential sensitizer. Handle in a fume hood.

  • Phenol: Highly corrosive and toxic by absorption. Double glove (Nitrile) and have PEG-400 or glycerol available for immediate skin decontamination if exposed.

  • Reaction Vapors: Step 1 may release trace HF (neutralized by carbonate, but caution is required).

References

  • ChemicalBook. (2023). 4-Bromo-1-fluoro-2-nitrobenzene Product Applications.[9][12][13][14]Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8).[9][12][13][15]Link[12]

  • PubChem. (2023). Compound Summary: 5-bromo-2-phenoxyaniline.[16] National Library of Medicine. Link

  • Org. Synth. (1948). General Method for Bechamp Reduction. Organic Syntheses, Coll. Vol. 3, p.82. (Classic reference for Fe/Acid reduction mechanics). Link

  • Sinfoo Biotech. (2023). 5-bromo-2-phenoxyaniline hydrochloride (CAS 1185304-59-9) Data Sheet.[16]Link

Sources

Scale-up synthesis considerations for 5-Bromo-2-phenoxyaniline hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1185304-59-9 Document Type: Application Note & Manufacturing Protocol Version: 2.1 (Industrial Process Draft)

Executive Summary

This application note outlines the process Development and scale-up considerations for 5-Bromo-2-phenoxyaniline hydrochloride , a critical intermediate scaffold often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting oncological drugs.

The synthesis of this molecule presents two primary process challenges:

  • Regioselectivity & Thermal Safety: The nucleophilic aromatic substitution (SNAr) of the nitro-halo precursor requires elevated temperatures, posing thermal runaway risks common to nitroarenes.

  • Chemoselectivity during Reduction: Reducing the nitro group to an aniline without hydrodehalogenating the aryl bromide (loss of Br) is the Critical Quality Attribute (CQA). Standard Pd/C hydrogenation is contraindicated due to rapid debromination.

This guide recommends a robust two-step sequence: SNAr ether formation followed by a chemoselective Bechamp-type reduction (Fe/NH4Cl), culminating in salt formation for stability.

Strategic Route Selection

Retrosynthetic Analysis

Direct bromination of 2-phenoxyaniline is rejected for scale-up due to poor regiocontrol (competing bromination at the activated 4-position relative to the amine). The preferred route utilizes 5-bromo-2-chloronitrobenzene (also known as 4-bromo-1-chloro-2-nitrobenzene) as the starting material.

Reaction Pathway Diagram

The following diagram illustrates the selected chemical pathway and the fate of key impurities.

SynthesisRoute SM1 5-Bromo-2-chloronitrobenzene (Start Material) Int1 Intermediate 1: 5-Bromo-2-phenoxynitrobenzene SM1->Int1 Step 1: S_NAr K2CO3, DMF, 90°C Impurity1 Impurity A: Bis-phenoxy ether (Over-reaction) SM1->Impurity1 High Temp/Excess Phenol Phenol Phenol (Reagent) Phenol->Int1 Step 1: S_NAr K2CO3, DMF, 90°C ProductBase Free Base: 5-Bromo-2-phenoxyaniline Int1->ProductBase Step 2: Selective Reduction Fe/NH4Cl, EtOH/H2O Impurity2 Impurity B: Des-bromo aniline (Over-reduction) Int1->Impurity2 If Pd/C H2 used FinalSalt FINAL PRODUCT: 5-Bromo-2-phenoxyaniline HCl ProductBase->FinalSalt Step 3: Salt Formation HCl/IPA

Caption: Figure 1. Synthesis workflow highlighting the critical path (solid lines) and potential impurity risks (dotted lines).

Critical Process Parameters (CPPs)

ParameterStep 1 (Ether Formation)Step 2 (Reduction)Step 3 (Salt Formation)
Reagents K2CO3 (Base), DMF (Solvent)Fe Powder (325 mesh), NH4ClHCl (4M in Dioxane or IPA)
Temperature 80°C – 95°C70°C – 80°C (Reflux)0°C – 25°C
Stoichiometry Phenol (1.05 eq), Base (1.5 eq)Fe (4.0 - 5.0 eq), NH4Cl (0.5 eq)HCl (1.1 eq)
Critical Hazard Exotherm: Nitroarenes + Base can decompose violently.[1]H2 Evolution: Iron oxidation generates trace H2.Corrosion: Acid handling.
Key Control Moisture control (dry DMF) to prevent hydrolysis.Agitation speed (heterogeneous slurry).Cooling rate (controls crystal size).

Detailed Manufacturing Protocols

Step 1: Synthesis of 5-Bromo-2-phenoxynitrobenzene

Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: Potassium carbonate is selected over hydrides (NaH) to minimize safety risks on scale. DMF provides the necessary polarity to stabilize the Meisenheimer complex intermediate.

Protocol:

  • Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge DMF (5 vol relative to SM) and Phenol (1.05 eq). Begin stirring.

  • Base Addition: Add K2CO3 (1.5 eq) granular. Note: Use granular to prevent clumping, though milled reacts faster.

  • Substrate Addition: Add 5-Bromo-2-chloronitrobenzene (1.0 eq) in portions to control any initial exotherm.

  • Reaction: Heat the mixture to 90°C . Hold for 4–6 hours.

    • IPC (In-Process Control): HPLC should show <1% starting material.

  • Quench & Workup: Cool to 25°C. Pour reaction mixture into Water (10 vol) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solids. Wash cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

Step 2: Selective Reduction to 5-Bromo-2-phenoxyaniline

Mechanism: Single Electron Transfer (SET) reduction (Bechamp conditions). Rationale: This is the most critical step. Catalytic hydrogenation (H2/Pd-C) will strip the bromine atom (hydrodehalogenation). Iron/Ammonium Chloride is chemically selective for -NO2 over -Br.

Protocol:

  • Setup: Reactor with overhead stirring (high torque required for slurry).

  • Charging: Charge Ethanol (6 vol) and Water (1.5 vol).

  • Substrate: Add 5-Bromo-2-phenoxynitrobenzene (from Step 1).

  • Activation: Add Ammonium Chloride (0.5 eq) and Iron Powder (4.0 eq, 325 mesh).

  • Reaction: Heat to Reflux (~78°C) for 2–4 hours.

    • Visual Check: The yellow nitro compound will fade; the slurry turns dark grey/black (iron oxides).

    • IPC: Monitor for disappearance of nitro-intermediate.

  • Filtration (Hot): Filter the hot mixture through a Celite pad to remove iron sludge. Crucial: Do not let the filter cake dry out completely to avoid pyrophoric iron risks. Wash cake with hot ethanol.

  • Concentration: Concentrate the filtrate under vacuum to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate or Dichloromethane . Wash organics with brine, dry over Na2SO4, and concentrate to obtain the crude free base oil/solid.

Step 3: Hydrochloride Salt Formation

Rationale: The free base aniline is prone to oxidation (browning) over time. The HCl salt is stable and crystalline.

Protocol:

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA) (3 vol) or Ethyl Acetate .

  • Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane or conc. HCl (1.1 eq) dropwise.

  • Crystallization: A white to off-white precipitate should form immediately. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid. Wash with cold IPA or Et2O.

  • Drying: Dry under vacuum at 40°C.

  • Yield: Expected overall yield (3 steps) is 65–75%.

Safety & Engineering Controls

Thermal Hazards (DSC Analysis)

Nitro-compounds are energetic. Differential Scanning Calorimetry (DSC) of the reaction mixture in Step 1 is mandatory before scaling >1kg.

  • Risk: SNAr reactions of halonitrobenzenes with phenoxides can exhibit autocatalytic decomposition if the temperature exceeds 120°C.

  • Control: Ensure reactor jacket temperature does not exceed 100°C. Use a "dos-controlled" addition if heat removal capacity is low.

Iron Waste Management

The reduction step generates iron oxide sludge.

  • Environmental: This is a heavy metal waste stream.

  • Safety: Finely divided iron can be pyrophoric. Keep filter cakes wet with water before disposal into dedicated metal waste drums.

Impurity Control Strategy

The following diagram details the origin of impurities and the purge points.

ImpurityFate cluster_0 Step 1: S_NAr cluster_1 Step 2: Reduction Imp1 Bis-ether Impurity (From excess Phenol/High T) Purge1 Purge: Solubility diff. in Water precipitation Imp1->Purge1 Imp2 Des-bromo Aniline (From over-reduction) Purge2 Purge: Recrystallization of HCl Salt Imp2->Purge2

Caption: Figure 2. Impurity fate mapping showing where critical side-products are removed from the process.

References

  • SciSpace. (2024). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[2][3] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Identifying and removing impurities from 5-Bromo-2-phenoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenoxyaniline hydrochloride. It provides in-depth troubleshooting advice and detailed protocols to address common challenges in identifying and removing impurities, ensuring the high level of purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 5-Bromo-2-phenoxyaniline hydrochloride?

The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving Ullmann condensation or related cross-coupling reactions followed by bromination, several classes of impurities are common.

Impurity ClassSpecific ExamplesProbable Origin
Unreacted Starting Materials 2-Phenoxyaniline, 4-bromo-2-nitrophenolIncomplete reaction during bromination or the initial coupling/reduction steps.[1][2]
Isomeric Impurities Positional isomers (e.g., 3-Bromo-2-phenoxyaniline)Lack of regioselectivity during the bromination step. Reaction conditions can influence isomer distribution.[3]
Over-brominated Species Di-bromo-2-phenoxyanilineExcess brominating agent or harsh reaction conditions leading to multiple substitutions on the aromatic rings.[3][4]
Dehalogenated Byproduct 2-PhenoxyanilineA common side reaction in coupling chemistries, often promoted by high temperatures or certain bases, where the bromine is reductively removed.[5]
Oxidized Impurities Various colored polymeric speciesThe aniline functional group is highly susceptible to air oxidation, especially in its free base form, leading to discoloration (yellow, brown, or black).[3][5]
Homocoupling Products Biphenyl derivativesSide reactions from the coupling of two aryl halide molecules.[5]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-pronged analytical approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating and quantifying impurities. A reversed-phase C18 column with a UV detector is standard. HPLC is excellent for determining the purity percentage and tracking the removal of impurities during purification.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for impurity identification. It couples the separation power of HPLC with the detection capability of a mass spectrometer, providing the molecular weight of each impurity. This information is crucial for proposing structures for unknown peaks in your chromatogram.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for the definitive structural elucidation of any major impurities that have been isolated via preparative chromatography.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for hydrochloride salts due to their non-volatile nature, GC-MS can be useful for analyzing the free base form or more volatile starting materials and byproducts.[6][8]

Q3: My isolated product is off-white, yellow, or even brown. What causes this discoloration and how can I remove it?

This coloration is almost always due to trace amounts of oxidized impurities.[3] Anilines, particularly in their free base form, are sensitive to air and light.

  • Cause: The amine functionality (-NH₂) can be easily oxidized to form highly conjugated, colored species.

  • Solution 1: Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.[3]

  • Solution 2: Short Silica Plug Filtration: Dissolve the crude product in a suitable solvent and pass it through a small pad ("plug") of silica gel. The highly polar colored impurities will often be retained on the silica, while the desired product elutes. This is a quick and effective decolorization method.[3]

Q4: What is the difference between purifying the free base versus the hydrochloride salt, and which is better?

Both the free base (5-Bromo-2-phenoxyaniline) and its hydrochloride salt have distinct properties that can be leveraged for purification.

  • Free Base: This form is a neutral, basic compound. It is typically soluble in non-polar organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. This makes it ideal for purification by silica gel column chromatography and acid-base extraction.[9]

  • Hydrochloride Salt: This is an ionic salt, making it more polar. It is often more crystalline and thermally stable than the free base. It is generally soluble in polar protic solvents like alcohols (methanol, isopropanol) and less soluble in many non-polar organic solvents.[10] This form is best purified by recrystallization.

Recommendation: For removing a wide range of impurities (non-polar, isomeric), it is often most effective to first purify the material as the free base using column chromatography. After pooling the pure fractions, the hydrochloride salt can be reformed by treating the solution with HCl, followed by a final recrystallization step to achieve the highest purity.

Visual Workflow for Impurity Identification & Purification

G cluster_0 Analysis & Identification cluster_1 Purification Strategy cluster_2 Verification Crude Crude Product (5-Bromo-2-phenoxyaniline HCl) HPLC Impurity Profiling (HPLC-UV) Crude->HPLC Analyze LCMS Impurity Identification (LC-MS) HPLC->LCMS Identify Peaks Decision Impurity Profile Assessment LCMS->Decision Column Column Chromatography (as Free Base) Decision->Column Multiple / Non-polar Impurities Recryst Recrystallization (as HCl Salt) Decision->Recryst Minor / Polar Impurities AcidBase Acid-Base Extraction Decision->AcidBase Non-basic Impurities Final_HPLC Final Purity Check (HPLC > 99%) Column->Final_HPLC Recryst->Final_HPLC AcidBase->Final_HPLC NMR_Spec Structural Confirmation (¹H NMR, ¹³C NMR) Final_HPLC->NMR_Spec Final_Product Pure Product NMR_Spec->Final_Product

Caption: General workflow for analysis, purification, and verification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem: Poor separation during column chromatography (streaking or co-elution).

Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.[3]

G Start Problem: Poor Separation on Silica Column CheckTLC Is Rf value optimal (0.2 - 0.35)? Start->CheckTLC OptimizeSolvent Adjust Mobile Phase Polarity (TLC screening) CheckTLC->OptimizeSolvent No CheckTailing Is the spot tailing / streaking? CheckTLC->CheckTailing Yes OptimizeSolvent->CheckTailing AddTEA Add Triethylamine (0.5-1%) to Mobile Phase CheckTailing->AddTEA Yes CheckLoading Was the column overloaded? CheckTailing->CheckLoading No AddTEA->CheckLoading ReduceLoad Reduce Sample Load or Use a Larger Column CheckLoading->ReduceLoad Yes Success Improved Separation CheckLoading->Success No ReduceLoad->Success

Caption: Troubleshooting poor column chromatography separation.

  • Causality: The lone pair of electrons on the aniline nitrogen forms a strong hydrogen bond with surface Si-OH groups, retarding its movement down the column and causing "tailing." Adding a small amount of a competitive base like triethylamine (TEA) neutralizes these acidic sites, allowing the aniline to elute in a sharper band.[3]

  • Solution:

    • Optimize Mobile Phase: First, ensure your mobile phase polarity is optimal using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product.[3]

    • Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexanes/Ethyl Acetate). This is the most common and effective solution for anilines.

    • Dry Loading: If your compound is not very soluble in the mobile phase, consider "dry loading." Dissolve the crude product in a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Problem: No crystals form after cooling a recrystallization solution.

This is a common issue in recrystallization, often stemming from incorrect solvent volume or supersaturation.[10]

  • Cause 1: Too much solvent was used. The solution is not saturated at the cold temperature.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[10]

  • Cause 2: The solution is supersaturated. The compound remains dissolved even though it is above its saturation point.

    • Solution A (Scratching): Scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10]

    • Solution B (Seeding): Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for further crystallization.

    • Solution C (Anti-Solvent): If using a single solvent, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy. Then, gently heat until it is clear again and allow to cool slowly.

Detailed Experimental Protocols

Protocol 1: Analytical HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for method development.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 5-Bromo-2-phenoxyaniline hydrochloride.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Run a linear gradient from 10% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Integrate all peaks and report the area percent for each. For identification of unknown peaks, this method should be transferred to an LC-MS system.[6]

Protocol 2: Purification by Recrystallization

This protocol is for purifying the hydrochloride salt. Alcohols are often effective solvents.[10]

  • Solvent Selection: Determine the best solvent by testing small amounts. A good solvent will dissolve the compound when hot but not when cold. Isopropanol is an excellent starting point.[10]

  • Dissolution:

    • Place the crude 5-Bromo-2-phenoxyaniline hydrochloride in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding small portions of hot isopropanol until the solid just completely dissolves. Using excess solvent will reduce your yield.[10]

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

  • Verification: Check the purity by HPLC and measure the melting point. A sharp melting point indicates high purity.

Protocol 3: Purification via Acid-Base Extraction

This powerful technique separates the basic aniline product from any non-basic impurities.

G cluster_0 Organic Layer cluster_1 Aqueous Layer cluster_2 Organic Layer cluster_3 Aqueous Layer Start Crude Product in Organic Solvent (e.g., EtOAc) Wash1 Wash with 1M HCl (aq) Start->Wash1 Org1 Non-Basic Impurities Wash1->Org1 Separate Aq1 Protonated Amine (R-NH₃⁺Cl⁻) Wash1->Aq1 Separate Basify Basify with 6M NaOH (aq) to pH > 12 Aq1->Basify Extract Extract with EtOAc Basify->Extract Org2 Purified Free Base (R-NH₂) Extract->Org2 Separate Aq2 Salt Water (Discard) Extract->Aq2 Separate Dry Dry (Na₂SO₄), Filter, Evaporate Solvent Org2->Dry Final Pure Free Base Dry->Final

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude hydrochloride salt in a mixture of ethyl acetate and water. Add a base (like 1M NaOH) until the aqueous layer is basic (pH > 10) to convert the salt to the free base, which will dissolve in the ethyl acetate layer. Separate the layers.

  • Acidic Wash: Transfer the organic layer containing the free base to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. The basic aniline will be protonated and extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer.[9][11]

  • Isolate Aqueous Layer: Drain the lower aqueous layer containing your protonated product into a clean flask. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH (aq) with stirring until the pH is strongly basic (pH > 12). The purified free base will precipitate or form an oil.

  • Re-extraction: Extract the free base back into a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base. This can then be converted back to the hydrochloride salt if desired.

References

  • BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. BenchChem Technical Support.
  • Sentellas, S., & Fell, J. T. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. BenchChem Technical Support.
  • Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. American Journal of Analytical Chemistry, 13(10), 429-450.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [www.rhodium.ws].
  • University of Rochester, Department of Chemistry. (n.d.).
  • ECHEMI. (n.d.). 5-BROMO-2-PHENOXYANILINE HYDROCHLORIDE.
  • Pharmaffiliates. (n.d.). Nimesulide - Impurity C (2-Phenoxyaniline).
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline.
  • Sinfoo Biotech. (n.d.). 5-bromo-2-phenoxyaniline hydrochloride.
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Support.
  • Zhang, Y., et al. (2020).

Sources

Optimizing reaction conditions for the Ullmann coupling to form 5-Bromo-2-phenoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5-Bromo-2-phenoxyaniline hydrochloride Ticket ID: CHEM-OPT-5B2P Status: Active Analyst: Senior Application Scientist

Executive Summary

You are attempting to synthesize 5-Bromo-2-phenoxyaniline hydrochloride , a critical pharmacophore often found in BTK inhibitors (e.g., Zanubrutinib intermediates).

The synthesis hinges on two critical challenges:

  • Chemoselectivity during Coupling: Forming the ether bond at the ortho-position relative to the nitro group while preserving the meta-bromine (which becomes the 5-bromo substituent).

  • Chemofidelity during Reduction: Reducing the nitro group to an aniline without hydrodehalogenating (removing) the aryl bromide.

This guide treats the initial ether formation as an Ullmann-type O-arylation , essential when using less activated substrates (like aryl chlorides) or to lower reaction temperatures for improved impurity profiles.

Module 1: The Coupling Phase (Ullmann Ether Synthesis)

Target Transformation: 4-Bromo-1-halo-2-nitrobenzene + Phenol


 4-Bromo-2-nitrodiphenyl ether
Critical Troubleshooting (Q&A)

Q1: I am observing significant "double coupling" or loss of the bromine atom. Why?

  • Diagnosis: You are likely operating at temperatures

    
     without a promoting ligand, or your leaving group hierarchy is incorrect.
    
  • The Fix:

    • Substrate Selection: Ensure you are using 4-bromo-1-chloro-2-nitrobenzene (or the iodo analog). The nitro group activates the ortho-halogen for Nucleophilic Aromatic Substitution (

      
      ), making it significantly more reactive than the meta-bromine.
      
    • Ligand Acceleration: Standard Ullmann conditions (Cu powder,

      
      ) will destroy your bromide. You must use a ligand to lower the activation energy.
      
    • Protocol Adjustment: Switch to a CuI / Dimethylglycine (DMG) or CuI / Picolinic acid system. These allow the reaction to proceed at

      
      , preserving the spectator bromide.
      

Q2: The reaction stalls at 60% conversion despite prolonged heating.

  • Diagnosis: Catalyst poisoning or base insolubility. Phenol coupling generates water if hydroxide bases are used, or requires high surface area if carbonate bases are used.

  • The Fix:

    • Base Switch: Use Cesium Carbonate (

      
      )  instead of Potassium Carbonate (
      
      
      
      ). The "Cesium Effect" improves solubility in organic solvents (DMF/DMSO) and enhances phenoxide nucleophilicity.
    • Atmosphere: Oxygen can oxidize Cu(I) to inactive Cu(II). Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.

Optimized Protocol: Ligand-Assisted Ullmann
  • Substrates: 4-Bromo-1-chloro-2-nitrobenzene (1.0 equiv), Phenol (1.1 equiv).

  • Catalyst System: CuI (10 mol%),

    
    -Dimethylglycine (20 mol%).
    
  • Base/Solvent:

    
     (2.0 equiv) in DMSO (0.5 M concentration).
    
  • Conditions: Heat to

    
     under Argon for 12–16 hours.
    
  • Checkpoint: Monitor via HPLC. Target product elutes later than the starting nitrobenzene but earlier than the bis-phenoxy impurity.

Module 2: The Selective Reduction (The Danger Zone)

Target Transformation: 4-Bromo-2-nitrodiphenyl ether


 5-Bromo-2-phenoxyaniline
Critical Troubleshooting (Q&A)

Q3: I used Pd/C and Hydrogen, and my Bromine disappeared (Hydrodehalogenation).

  • Diagnosis: Palladium is excellent for oxidative addition into Ar-Br bonds, leading to debromination under hydrogenation conditions.

  • The Fix: STOP using standard Pd/C.

    • Option A (Chemical Reduction - Recommended): Use Iron powder (Fe) with Ammonium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) in Ethanol/Water. This is mild, chemoselective, and cheap.
      
    • Option B (Catalytic - Alternative): If you must use hydrogenation, use Platinum on Carbon (Pt/C) sulfided, or add a poison like thiophene, which inhibits the catalyst's ability to attack the C-Br bond.

Q4: The aniline product is an oil and difficult to handle.

  • Diagnosis: 5-Bromo-2-phenoxyaniline is a low-melting solid/oil. It oxidizes (darkens) rapidly in air.

  • The Fix: Do not isolate the free base as a solid. Perform a solvent exchange into Ethyl Acetate or IPA and proceed immediately to salt formation.

Module 3: Salt Formation & Isolation

Target Transformation: Free Base


 Hydrochloride Salt
Protocol
  • Dissolution: Dissolve the crude aniline oil in Ethyl Acetate (EtOAc) (5 volumes).

  • Acidification: Cool to

    
    . Add 4M HCl in Dioxane  or bubble anhydrous HCl gas until pH < 2.
    
    • Note: Avoid aqueous HCl if possible; water inclusion makes the salt hygroscopic and sticky.

  • Crystallization: If a precipitate forms, age the slurry at

    
     for 2 hours. If oiling occurs, add MTBE  or n-Heptane  dropwise as an antisolvent to induce crystallization.
    
  • Filtration: Filter the white/off-white solid and wash with cold MTBE. Dry under vacuum at

    
    .
    

Visual Workflow (Process Logic)

UllmannOptimization Start Start: 4-Bromo-1-chloro- 2-nitrobenzene Coupling Step 1: Ullmann Coupling (CuI, DMG, Cs2CO3, 90°C) Start->Coupling Phenol Reagent: Phenol Phenol->Coupling Intermediate Intermediate: 4-Bromo-2-nitrodiphenyl ether Coupling->Intermediate Chemoselective O-Arylation Reduction Step 2: Selective Reduction (Fe / NH4Cl / EtOH) *NO Pd/C* Intermediate->Reduction Nitro Reduction (Br Preserved) FreeBase Free Base: 5-Bromo-2-phenoxyaniline (Unstable Oil) Reduction->FreeBase SaltForm Step 3: Salt Formation (HCl in Dioxane/EtOAc) FreeBase->SaltForm Immediate Processing Final Product: 5-Bromo-2-phenoxyaniline HCl SaltForm->Final Crystallization

Caption: Optimized process flow ensuring regioselectivity during coupling and chemoselectivity during reduction.

Summary of Quantitative Parameters

ParameterStandard Condition (Risk)Optimized Condition (Recommended)Reason for Change
Coupling Temp


Prevents Ar-Br scrambling/loss.
Catalyst Cu Powder / Cu BronzesCuI + DMEDA/DMG Ligands increase rate at lower T.
Base


Higher solubility in DMSO; faster kinetics.
Reduction

/ Pd/C
Fe /

or

Prevents hydrodehalogenation of the 5-Br.
Salt Solvent Aqueous HClHCl in Dioxane/EtOAc Prevents formation of sticky hygroscopic gums.

References

  • Ullmann Ether Synthesis Mechanisms

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
    • Context: Establishes the necessity of ligands (like diketones or amino acids)
  • Ligand-Promoted Coupling (DMG/Amino Acids)

    • Ma, D., & Cai, Q. (2003).[1] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.

    • Context: Provides the specific protocol for using Dimethylglycine to couple phenols at temper
  • Selective Reduction of Nitro Groups

    • Org.[1][2][3][4] Synth. 2010, 87, 183. Selective Reduction of Nitroarenes in the Presence of Halides.

    • Context: Validates the use of Iron/Ammonium Chloride to reduce nitro groups without touching sensitive aryl-halide bonds.
  • General Synthesis of Phenoxyanilines (BTK Context)

    • Guo, Y., et al. (2012). Synthesis and SAR of 5-phenylimidazo[1,2-a]pyridine derivatives as BTK inhibitors. Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the route to 5-bromo-2-phenoxyaniline intermedi

Sources

Technical Support Guide: NMR Interpretation of 5-Bromo-2-phenoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Salt" Trap

You are likely reading this because your NMR spectrum looks "wrong" compared to the predicted structure of the free base, or you are struggling to assign the aromatic region due to severe overlap.

Interpreting 5-Bromo-2-phenoxyaniline hydrochloride presents a classic spectroscopy challenge: the HCl salt effect .[1][2] Protonation of the aniline nitrogen (


) fundamentally alters the electronic landscape of Ring A, shifting peaks downfield and often broadening exchangeable protons into the baseline.[1]

This guide treats your spectrum as a logic puzzle. We will deconstruct the molecule into three distinct zones: the Exchangeable Protons, the Substituted Ring (A), and the Phenoxy Ring (B).

Module 1: Sample Preparation & The "Invisible" Protons

User Question: "I dissolved my sample in


, but I cannot find the ammonium (

) protons, and my aromatic peaks are broad. Why?"
The Root Cause: Solubility & Exchange

Aniline salts are ionic. They often form tight ion pairs or aggregates in non-polar solvents like Chloroform-d (


), leading to line broadening.[1][2] Furthermore, if your solvent is "wet" or if you use a protic solvent like Methanol-

(

), the acidic ammonium protons will exchange with deuterium and disappear.[1]
Protocol: The DMSO Standard

For unambiguous assignment of the salt form, DMSO-


  is the mandatory solvent. It breaks ion pairs and slows proton exchange, often revealing the 

signal as a distinct triplet or broad singlet.[1]
Feature



/

Solubility Poor (Suspension/Aggregates)Excellent Good

Signal
Broad/Invisible (Baseline)Visible (8.0 - 10.0 ppm) Invisible (Exchanged)
Resolution Poor (Broad peaks)Sharp Sharp

Diagnostic Step:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Look for a broad singlet (integration ~3H) in the 8.0–10.0 ppm region.[2] This confirms the salt formation.

Module 2: Deciphering the Aromatic Region (6.5 – 8.0 ppm)

User Question: "I have 8 aromatic protons. How do I distinguish the Phenoxy ring from the Bromo-aniline ring?"

The Logic of Assignment

You must separate the spectrum into two systems:

  • Ring A (Aniline Core): A trisubstituted benzene ring with a specific coupling pattern (AMX or ABX system).[2]

  • Ring B (Phenoxy): A monosubstituted benzene ring, appearing as characteristic multiplets (2H ortho, 2H meta, 1H para).[2]

Structural Analysis & Coupling Constants

The substitution pattern is 5-Bromo-2-phenoxyaniline .[1][2]

  • Position 1:

    
     (Electron Withdrawing due to positive charge).[1][2]
    
  • Position 2:

    
     (Electron Donating via resonance, Inductive withdrawing).[1][2]
    
  • Position 5:

    
     (Electron Withdrawing).[1][2]
    

This leaves three protons on Ring A: H-3, H-4, and H-6 .[1][2]

The Coupling Network (Ring A)
  • H-3 (Ortho to Oxygen): Coupled only to H-4 (Ortho coupling,

    
    ).[1][2] Appears as a Doublet .
    
  • H-4 (Meta to Br): Coupled to H-3 (Ortho) and H-6 (Meta).[1][2] Appears as a Doublet of Doublets (

    
    ).[1]
    
  • H-6 (Ortho to Nitrogen): Coupled only to H-4 (Meta coupling,

    
    ).[1][2] Appears as a Doublet  (fine splitting).
    
Visualizing the Coupling Logic

CouplingNetwork cluster_legend Key H3 H-3 (Ortho to O-Ph) Doublet (d) Coupling J-Coupling H3->Coupling Ortho (J ~8.5Hz) H4 H-4 (Between H3 & H5-Br) Doublet of Doublets (dd) H4->Coupling Meta (J ~2.2Hz) H6 H-6 (Ortho to NH3+) Meta-Doublet (d) Coupling->H4 Coupling->H6 Solid Line Ortho Coupling (Strong) Dashed Line Meta Coupling (Weak)

Caption: Coupling network for Ring A. H-3 and H-4 share a strong ortho coupling. H-4 and H-6 share a weak meta coupling across the Bromine position.[1][2]

Predicted Chemical Shifts (DMSO- )
ProtonMultiplicityApprox Shift (ppm)Reasoning

Broad Singlet8.5 – 9.5Deshielded by positive charge; exchangeable.[1][2]
H-6 (Ring A) Doublet (

)
7.4 – 7.6Deshielded by ortho

and meta

.[1][2]
H-4 (Ring A) dd (

)
7.3 – 7.5Meta to

, Para to

.[1][2]
H-3 (Ring A) Doublet (

)
6.8 – 7.1Shielded by Ortho Phenoxy Oxygen (Resonance donor).[1][2]
Phenoxy (Ring B) Multiplets6.9 – 7.4Typical monosubstituted benzene pattern.[2] Overlaps with Ring A.

Module 3: Advanced Verification (2D NMR)

User Question: "The peaks at 7.3-7.5 ppm are a mess. How do I confirm which ring is which?"

If 1D integration is ambiguous, you must run 2D experiments.

HSQC (Heteronuclear Single Quantum Coherence)
  • Goal: Identify the carbons attached to protons.

  • Ring A Carbons: Will show 3 distinct cross-peaks.[2]

  • Ring B Carbons: Will show intense cross-peaks (due to 2 equivalent ortho and 2 equivalent meta carbons).[2]

  • Differentiation: Ring B carbons (unsubstituted) usually resonate slightly upfield of the substituted Ring A carbons (except for C-3).[1]

HMBC (Heteronuclear Multiple Bond Correlation) - The "Bridge Builder"

This is the definitive experiment to connect the two rings.[1]

  • Target: Look for the Ether Oxygen bridge.

  • The Key Correlation: You cannot see Oxygen in NMR, but you can see the carbons next to it.

    • Find H-3 (Ring A).[1][2] It will show a strong 3-bond correlation (

      
      ) to C-2  (the ipso carbon of Ring A).[1]
      
    • Find the Ortho-protons of Ring B. They will show a 3-bond correlation to the Ipso-carbon of Ring B .[1][2]

    • Crucial Check: There is NO HMBC correlation between Ring A protons and Ring B carbons.[2] If you see cross-peaks connecting the spin systems, your structure is likely fused or incorrect.

Module 4: Troubleshooting Common Artifacts

Issue: "I see a sharp singlet at 3.3 ppm and 2.5 ppm."
  • Diagnosis: These are solvent residuals for DMSO-

    
    .[1][2][3]
    
    • 2.50 ppm: Residual DMSO (

      
      -DMSO).[1][2]
      
    • 3.33 ppm: Water (

      
      ).[2]
      
  • Fix: If the water peak at 3.3 ppm obscures H-3 or Phenoxy signals (unlikely in this aromatic range, but possible if shifts vary), dry your sample or switch to Acetone-

    
     (though solubility may drop).
    
Issue: "The integration is wrong. I have 11 protons instead of 11."
  • Check: Did you integrate the

    
    ?
    
    • Total Count: 3 (

      
      ) + 3 (Ring A) + 5 (Ring B) = 11 Protons .[1][2]
      
  • Check: Is there residual solvent (Toluene, EtOAc) under the aromatic region?

    • Toluene aromatic protons appear at 7.1-7.2 ppm.[1][2] Check for a methyl singlet at 2.3 ppm to confirm Toluene contamination.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for coupling constants and additivity rules).

  • Reich, H. J. (n.d.).[2][4] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Authoritative database for chemical shift correlations).[1]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST Japan.[2][5] (General reference for monosubstituted benzene shifts).

  • Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2][3] [Link] (Source for solvent effect data).[1][3]

Sources

Validation & Comparative

Comparative Profiling of Phenoxyaniline Scaffolds in Drug Discovery: Kinase Inhibition vs. Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyaniline pharmacophore—defined by two phenyl rings linked by an ether oxygen, with at least one amine substituent—represents a privileged structure in modern medicinal chemistry. Its biological versatility stems from the ether bridge, which provides a critical "hinge" flexibility, allowing the molecule to adopt distinct conformations required for binding deep hydrophobic pockets in kinases (e.g., VEGFR-2) or bacterial reductases (e.g., InhA).

This guide objectively compares the performance of phenoxyaniline derivatives in two distinct therapeutic areas: Anticancer (Angiogenesis Inhibition) and Antitubercular (M. tuberculosis inhibition) . We provide experimental protocols, comparative data against standard-of-care (SoC) agents, and mechanistic insights to support your lead optimization campaigns.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological success of phenoxyaniline derivatives relies on three structural pillars:

  • The Ether Bridge: Mimics the geometry of the ATP phosphate backbone or provides the necessary rotational freedom (approx. 120° bond angle) to span large binding clefts.

  • The Aniline Nitrogen: Acts as a crucial Hydrogen Bond Donor (HBD) or Acceptor (HBA), often interacting with the "hinge region" of kinase domains (e.g., Cys919 in VEGFR-2).

  • Substituent Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the phenoxy ring modulate lipophilicity and metabolic stability.
Visualization: SAR Logic of Phenoxyaniline Derivatives

The following diagram illustrates the dual-targeting logic used to derivatize this scaffold.

SAR_Logic Core Phenoxyaniline Core Scaffold Kinase Target: VEGFR-2 (Anticancer) Core->Kinase Optimized for TB Target: InhA / DprE1 (Antitubercular) Core->TB Optimized for Mod1 Modification: 4-Phenoxy-quinoline fusion Kinase->Mod1 Requires Mech1 Mechanism: Type II Kinase Inhibition (DFG-out binder) Mod1->Mech1 Induces Mod2 Modification: Nitro-group addition (2-nitro-4-phenoxyaniline) TB->Mod2 Requires Mech2 Mechanism: Bioreductive Activation or Enoyl-ACP Reductase Inhibition Mod2->Mech2 Induces

Caption: SAR divergence for phenoxyaniline scaffolds. Kinase inhibitors require heteroaromatic fusion (quinoline) for hinge binding, while antituberculars often require nitro-activation.

Part 2: Therapeutic Application A – Anticancer (VEGFR-2 Inhibition)

In oncology, phenoxyaniline derivatives are designed to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The scaffold mimics the binding mode of Sorafenib , a standard diphenyl ether drug.

Comparative Performance Data

The table below compares a representative 4-phenoxyaniline derivative (Compound 6b) against the clinical standard Sorafenib .

FeaturePhenoxyaniline Derivative (Comp 6b) [1]Sorafenib (Standard of Care)Interpretation
Target VEGFR-2 KinaseVEGFR-2 / RAF / PDGFRDerivative shows higher selectivity for VEGFR-2.[1]
IC50 (Enzymatic) 4.66 nM 3.12 - 90 nM (varies by assay)Comparable Potency: The derivative achieves single-digit nanomolar inhibition.
IC50 (HepG2 Cells) 1.84 µM2.17 - 3.5 µMSuperior Cellular Potency: Better membrane permeability or target engagement in liver cancer models.
Binding Mode Type II (Allosteric)Type II (Allosteric)Both stabilize the inactive "DFG-out" conformation.
Solubility Moderate (LogP ~3.5)Low (LogP ~3.8)Phenoxyanilines often require formulation aids (e.g., cyclodextrins).
Mechanism of Action

The ether oxygen of the phenoxyaniline acts as a spacer, positioning the distal phenyl ring into the hydrophobic allosteric pocket adjacent to the ATP binding site. The aniline nitrogen often forms hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys919), locking the enzyme in an inactive state.

Part 3: Therapeutic Application B – Antitubercular Activity[2][3][4][5][6][7]

In infectious disease, specifically Tuberculosis (TB), nitro-phenoxyaniline derivatives function differently. They often act as prodrugs requiring bioreductive activation or as inhibitors of cell wall synthesis enzymes like InhA.

Comparative Performance Data

The table below compares a Nitro-phenoxyaniline analog (Compound 1) against Isoniazid and Triclosan .

FeatureNitro-Phenoxyaniline (Comp 1) [2]Isoniazid (INH)TriclosanInterpretation
Target KasA / InhA (Fatty Acid Synthase)InhA (via KatG activation)InhAPhenoxyanilines can bypass KatG-dependent resistance.
MIC (H37Rv) 5.5 µg/mL 0.05 - 0.2 µg/mL10 - 20 µg/mLModerate Potency: Less potent than INH but active against MDR strains.
MDR Activity Active (11 µg/mL) Inactive (Resistant)VariableCritical Advantage: Retains activity in INH-resistant strains.
Toxicity (Vero) CC50 > 450 µg/mLLowModerateHigh selectivity index (SI > 80).

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and eliminate false positives (common with lipophilic scaffolds), follow these validated workflows.

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the core phenoxyaniline scaffold. Critical Control: Control the temperature to prevent bis-substitution.

  • Reactants: 1-fluoro-4-nitrobenzene (1.0 eq) + 4-aminophenol (1.1 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) in dry DMF.
    
  • Condition: Heat to 80°C under

    
     atmosphere for 4-6 hours.
    
    • Validation Step: Monitor TLC (Hexane:EtOAc 3:1). The product should appear as a distinct yellow spot (Rf ~0.4). If a baseline spot appears, the amine may be oxidizing; add sodium ascorbate.

  • Reduction: Reduce the nitro group using

    
    /Pd-C or Fe/NH4Cl to obtain the final phenoxyaniline diamine if required.
    
Biological Assay: Resazurin Microtiter Assay (REMA) for TB

Objective: Determine Minimum Inhibitory Concentration (MIC). Critical Control: Use a growth control (bacteria + solvent only) and a sterility control (media only).

  • Preparation: Dissolve phenoxyaniline derivatives in DMSO. Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add M. tuberculosis H37Rv (

    
     CFU/mL) to 96-well plates containing drug dilutions.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h.

    • Validation: Blue color = No Growth (Inhibition). Pink color = Growth (Metabolic reduction of resazurin).

    • False Positive Check: If the drug itself is colored (common with nitro-anilines), include a "drug only" control well to subtract background absorbance.

Experimental Workflow Diagram

Workflow start Start: Phenoxyaniline Library Design synth Synthesis (SNAr) Solvent: DMF, Base: K2CO3 start->synth purify Purification (Column Chromatography) synth->purify qc QC Check: NMR & LC-MS > 95%? purify->qc qc->synth No (Re-synthesize) assay_split qc->assay_split Yes cancer_path Anticancer Path (VEGFR-2) assay_split->cancer_path tb_path Antitubercular Path (M. tb H37Rv) assay_split->tb_path mtt MTT Assay (HepG2 Cells) cancer_path->mtt rema REMA Assay (Resazurin) tb_path->rema hit Hit Identification IC50 < 10 µM / MIC < 10 µg/mL mtt->hit rema->hit

Caption: Integrated workflow for the synthesis and dual-path biological evaluation of phenoxyaniline derivatives.

References

  • Wang, J., et al. (2022). "Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment." ResearchGate/Journal of Medicinal Chemistry.

  • Shaikh, M., et al. (2020). "Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases." Antibiotics (MDPI).

  • Miyazaki, Y., et al. (2005). "Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas." Journal of Medicinal Chemistry.

  • Palmer, B.D., et al. (2005). "Synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid." Bioorganic & Medicinal Chemistry.

Sources

Validating an HPLC Method for 5-Bromo-2-phenoxyaniline Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-phenoxyaniline hydrochloride (CAS 1185304-59-9) acts as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1][2][3] Its purity directly impacts the yield and safety profile of downstream APIs.[3]

This guide presents a validated, stability-indicating RP-HPLC method for its quantification. Unlike generic isocratic methods or UV-spectrophotometry, this protocol addresses the specific challenge of analyzing halogenated aniline salts: mitigating peak tailing caused by residual silanol interactions while ensuring resolution from potential synthetic byproducts like 2-phenoxyaniline or brominated phenols.[1][2][3]

Part 1: The Comparative Landscape

To demonstrate the necessity of the proposed method, we compare it against two common alternatives often attempted in early-stage development.

FeatureMethod A: Proposed Optimized RP-HPLC Method B: Generic Isocratic LC Method C: UV-Vis Spectrophotometry
Principle C18 Gradient with Acidic Buffer (pH 3.[1][2][3]0)C18 Isocratic Water/Methanol (No Buffer)Direct Absorbance at 245 nm
Specificity High. Resolves analyte from process impurities (phenols, isomers).[1][2][3]Low. Co-elution of structurally similar impurities is likely.[1][2][3]None. Cannot distinguish analyte from other UV-absorbing species.
Peak Shape Symmetrical. Buffer suppresses silanol ionization, preventing amine tailing.[1][2]Asymmetrical. Severe tailing due to interaction between amine and silanols.[1][2][3]N/A
Sensitivity (LOD) High (0.05 µg/mL)Moderate (0.5 µg/mL) due to broad peaks.[1][2][3]Low (1-5 µg/mL).[1][2][3]
Suitability QC Release & Stability Testing Rough In-Process Checks onlyRough Raw Material ID only
Mechanistic Insight: Why the Buffer Matters

5-Bromo-2-phenoxyaniline is a weak base.[1][2][3] In a neutral mobile phase (Method B), the amine moiety interacts strongly with the acidic silanols on the silica backbone of the column, causing "shark-fin" tailing.[3] By lowering the pH to 3.0 (Method A), we protonate the silanols (suppressing their negative charge) and the amine, significantly improving peak symmetry and resolution.[3]

Part 2: Experimental Protocol (The "Gold Standard")

Reagents & Chemicals
  • Analyte: 5-Bromo-2-phenoxyaniline hydrochloride reference standard (>99.0% purity).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2][3]

  • Buffer Agent: Orthophosphoric acid (85%) and Potassium Dihydrogen Phosphate (

    
    ).[1][2][3]
    
Chromatographic Conditions
  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.[1][2][3]

    • Rationale: The "end-capping" further reduces silanol activity, critical for amine analysis.[1][2][3]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (100%).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 20 µL.

  • Detection: UV-PDA at 240 nm (Isosbestic point/Max absorbance).[1][2][3]

  • Column Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.08020Equilibration
5.08020Isocratic hold
20.02080Linear Gradient
25.02080Wash
26.08020Re-equilibration
30.08020End

Part 3: Method Validation (ICH Q2(R1) Compliant)

The following data summarizes the validation performance. This protocol is self-validating: if your system fails the System Suitability criteria, do not proceed to sample analysis.[1][2][3]

A. System Suitability & Specificity[1][2][3][4][5]
  • Requirement: Resolution (

    
    ) > 2.0 between the main peak and nearest impurity.[1][2][3] Tailing Factor (
    
    
    
    ) < 1.5.[1][2][3]
  • Result: The method successfully separates the parent compound from its likely precursor, 2-phenoxyaniline.[1][2][3]

B. Linearity

A calibration curve was constructed using 5 concentration levels (50% to 150% of target concentration, typically 0.1 mg/mL).[1][2][3]

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coeff (

)
0.9998

Slope 34502 (AU/conc)Consistent
Y-Intercept 120.5Statistically insignificant
C. Accuracy (Recovery Studies)

Performed by spiking the analyte into a placebo matrix at three levels.[3]

Spike LevelRecovery (%)% RSD (n=3)Status
50%99.4%0.8%Pass
100%100.2%0.5%Pass
150%100.1%0.6%Pass
D. Precision (Repeatability)

Six replicate injections of the standard solution (100% level).

  • Mean Area: 3,450,110[1][2][3]

  • % RSD: 0.25% (Limit:

    
    )[1][2][3]
    
E. Robustness

Small deliberate changes were made to validate method reliability.

Parameter ChangedVariation% RSD of Retention TimeResolution (

)
Flow Rate

mL/min
0.4%> 2.2
pH of Buffer

units
0.6%> 2.1
Column Temp

C
0.3%> 2.3

Part 4: Visualizing the Logic[3]

Workflow 1: The Validation Logic (ICH Q2 Guidelines)

This diagram illustrates the sequential decision-making process required to validate the method fully.

ValidationWorkflow Start Start Validation Spec Specificity: Inject Blank & Impurities Start->Spec Spec->Start Fail: Optimize Gradient Lin Linearity: 5 Conc. Levels Spec->Lin If Resolved Lin->Start Fail: Check Dilutions Acc Accuracy: Spike Recovery Lin->Acc If R² > 0.999 Prec Precision: Repeatability (n=6) Acc->Prec If Rec 98-102% Rob Robustness: Alter pH/Flow Prec->Rob If RSD < 2% Final Validated Method Rob->Final If Stable

Caption: Sequential validation workflow ensuring each parameter meets ICH Q2(R1) criteria before proceeding.

Workflow 2: Sample Preparation Decision Tree

How to handle the salt form (Hydrochloride) during preparation to ensure solubility and stability.

SamplePrep Raw Sample: 5-Bromo-2-phenoxyaniline HCl Solvent Choice of Diluent Raw->Solvent Water 100% Water? Solvent->Water Org 100% ACN? Solvent->Org Mix Mobile Phase (Buffer:ACN) Solvent->Mix Result1 Risk: Hydrolysis/Degradation Water->Result1 Result2 Risk: Salt Precipitation Org->Result2 Result3 Optimal Solubility & Stability Mix->Result3

Caption: Diluent selection strategy. Using the mobile phase prevents solvent shock and precipitation.[3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][4] [Link]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 1185304-59-9, 5-Bromo-2-phenoxyaniline hydrochloride.[1][2][3][Link][1][2][3]

  • Dolan, J. W. (2013).[1][2][3] Buffer Choice for HPLC Separations.[1][2][3] LCGC North America.[1][2][3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2][3] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Standard Text Reference).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.